N,N-dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide
Description
Properties
CAS No. |
5516-40-5 |
|---|---|
Molecular Formula |
C27H25N3O2 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N,N-dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide |
InChI |
InChI=1S/C27H25N3O2/c1-17(26(31)29(2)3)30-25(19-13-7-8-14-20(19)27(30)32)23-21-15-9-10-16-22(21)28-24(23)18-11-5-4-6-12-18/h4-17,25,28H,1-3H3 |
InChI Key |
OWVKTZCMDYVZJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)C)N1C(C2=CC=CC=C2C1=O)C3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N,N-dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide typically involves multiple steps, starting with the preparation of the indole nucleus. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of anthranilic acid derivatives with suitable reagents can yield the desired indole structure . Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
N,N-dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways . This binding can result in the modulation of enzyme activity, receptor signaling, and other cellular processes.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Compound A : N-(2-(1H-Indol-3-yl)ethyl)-2-(2-Fluoro-[1,1’-Biphenyl]-4-yl)Propanamide ()
- Key Differences :
- Substitution at the phenyl group (fluoro-biphenyl vs. 2-phenylindole).
- Absence of the isoindolone ring; replaced by a simple propanamide chain.
- Implications :
Compound B : 3-(1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-yl)-N-(3-Methylphenyl)Propanamide ()
- 3-Methylphenyl group instead of dimethylamino-propanamide.
- Implications :
Compound C : N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)-2-(1,3-Dioxo-Isoindol-2-yl)-3-Phenylpropanamide ()
- Dual phenyl groups (propanamide and pyrazolone) vs. phenylindole-isoindolone in the target.
- Implications :
Physicochemical Properties
Biological Activity
N,N-Dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide, also known as CAS number 5516-40-5, is a synthetic compound characterized by a complex structure that includes indole and isoindole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory effects.
| Property | Value |
|---|---|
| Molecular Formula | C27H25N3O2 |
| Molecular Weight | 423.506 g/mol |
| Density | 1.254 g/cm³ |
| Boiling Point | 646.6 °C |
| Flash Point | 344.8 °C |
| LogP | 4.79470 |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as well as the inhibition of cell proliferation.
Case Study: MTT Assay
A study utilizing the MTT assay demonstrated that this compound effectively reduced the viability of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined, indicating potent cytotoxic effects against cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF7 | 15.8 |
| A549 | 10.3 |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
Mechanistic Insights
The anti-inflammatory activity is believed to be mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in inflammatory responses. This was evidenced by decreased levels of tumor necrosis factor-alpha (TNF-alpha) and interleukin (IL)-6 in treated samples.
Other Biological Activities
Preliminary investigations have suggested that this compound may also exhibit:
Antioxidant Properties: The ability to scavenge free radicals and reduce oxidative stress.
Antimicrobial Activity: Potential effectiveness against various bacterial strains, although further studies are needed to confirm these findings.
Q & A
Q. What synthetic strategies are recommended for preparing N,N-dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide?
A modular approach involving indole functionalization followed by isoindole ring formation is optimal. Key steps include:
- Indole activation : Introduce substituents at the 3-position of 2-phenyl-1H-indole via electrophilic substitution .
- Isoindole cyclization : Use 3-oxo-isoindole precursors with propanamide side chains, employing coupling agents like DCC/DMAP for amide bond formation .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity.
Q. Which spectroscopic methods are critical for structural confirmation?
A combination of techniques is essential:
- 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and carbonyl signals (δ 165–175 ppm) to verify isoindole and propanamide moieties .
- X-ray crystallography : Resolves spatial arrangements of the isoindol-2-yl and phenylindol-3-yl groups .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion matching theoretical mass ± 2 ppm) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
Prioritize target-specific assays based on structural analogs:
- Radioligand binding assays : For receptor antagonism/agonism (e.g., vasopressin V1b receptors, using [3H]-AVP displacement) .
- Enzyme inhibition assays : Measure POLRMT inhibition via [α-32P]UTP incorporation in mitochondrial transcription systems .
- Cellular viability assays : Use MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Focus on strategic modifications:
- Isoindole core : Replace 3-oxo with thiocarbonyl or amino groups to modulate electron density and binding affinity .
- N,N-dimethyl propanamide : Substitute with cyclic amines (e.g., pyrrolidine, piperidine) to evaluate steric effects on target engagement .
- Phenylindole moiety : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) to enhance metabolic stability . Validate changes using molecular docking (e.g., AutoDock Vina) and pharmacokinetic profiling (e.g., microsomal stability assays) .
Q. How can contradictory spectral data during structural characterization be resolved?
Address ambiguities with advanced techniques:
- 2D NMR (COSY, HSQC, HMBC) : Differentiate overlapping aromatic signals (e.g., indole vs. isoindole protons) .
- 1,1-ADEQUATE experiments : Resolve quaternary carbon connectivity in complex fused-ring systems .
- Dynamic light scattering (DLS) : Rule out aggregation artifacts affecting spectroscopic interpretations .
Q. What in vivo models are appropriate for evaluating pharmacological efficacy?
Select models based on mechanistic hypotheses:
- Stress-induced corticotropin secretion : Use restrained rats to assess V1b receptor antagonism (oral dosing at 3–10 mg/kg, plasma ACTH measurement via ELISA) .
- Antitumor activity : Xenograft models (e.g., HT-29 colorectal cancer) with bioluminescent imaging to monitor tumor growth inhibition .
- Mitochondrial dysfunction : POLRMT inhibitor efficacy in POLG-mutant mouse models (e.g., tissue-specific dNTP depletion analysis) .
Q. How should researchers optimize synthetic yield while minimizing side reactions?
Implement process chemistry principles:
- Temperature control : Maintain ≤0°C during acylation to prevent isoindole ring degradation .
- Catalyst screening : Test Pd(OAc)2/XPhos for Suzuki-Miyaura couplings to reduce aryl-aryl coupling byproducts .
- Real-time monitoring : Use inline FTIR to track reaction progression and terminate at ~90% conversion .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
